(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethoxy group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 4-(trifluoromethoxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 8-hydroxy-2H-chromene-3-carboxamide.
Reduction: Formation of 2-amino-8-methoxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The chromene core can interact with various biological pathways, potentially affecting cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2H-chromene-3-carboxamide: Lacks the trifluoromethoxy group, which may result in different biological activities.
2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide: Lacks the methoxy group, which can influence its chemical properties.
Uniqueness
The presence of both the methoxy and trifluoromethoxy groups in (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide makes it unique compared to its analogs. These functional groups can significantly enhance its chemical stability, biological activity, and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-25-14-4-2-3-10-9-13(16(22)24)17(26-15(10)14)23-11-5-7-12(8-6-11)27-18(19,20)21/h2-9H,1H3,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZFPUXOXDJXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)OC(F)(F)F)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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